Technical Guide: Chemical Structure & Synthesis of ortho-(2-Phenylethyl)benzamide
Technical Guide: Chemical Structure & Synthesis of ortho-(2-Phenylethyl)benzamide
This guide provides an in-depth technical analysis of ortho-(2-phenylethyl)benzamide (IUPAC: 2-(2-phenylethyl)benzamide), a distinct structural isomer often confused with its N-substituted counterpart.
Executive Summary
ortho-(2-Phenylethyl)benzamide (CAS: 36795-31-0 ) is a disubstituted benzene derivative featuring a primary amide group at position 1 and a 2-phenylethyl chain at position 2. Unlike its more common isomer, N-phenethylbenzamide (a known impurity of Solifenacin), this compound serves as a critical carbon-framework precursor for dihydroisoquinolin-1(2H)-ones and related alkaloid scaffolds.
This guide delineates the structural architecture, validated synthetic pathways, and medicinal utility of the ortho-isomer, providing researchers with the precise data required for scaffold utilization in drug discovery.
Chemical Identity & Structural Architecture[1]
Nomenclature & Identification
It is imperative to distinguish the ortho-substituted isomer (C-linked) from the N-substituted isomer (N-linked).
| Feature | ortho-(2-Phenylethyl)benzamide (Target) | N-(2-Phenylethyl)benzamide (Common Isomer) |
| CAS Number | 36795-31-0 | 3278-14-6 |
| IUPAC Name | 2-(2-phenylethyl)benzamide | N-(2-phenylethyl)benzamide |
| Connectivity | Ring C2 attached to Ethyl chain | Amide Nitrogen attached to Ethyl chain |
| Formula | C₁₅H₁₅NO | C₁₅H₁₅NO |
| Mol.[1][2][3][4][5][6][7] Weight | 225.29 g/mol | 225.29 g/mol |
| SMILES | NC(=O)c1ccccc1CCc2ccccc2 | O=C(c1ccccc1)NCCc2ccccc2 |
Structural Analysis
The molecule consists of two benzene rings connected by a flexible ethylene (-CH2-CH2-) bridge, with a primary amide group locked in the ortho position relative to the bridge.
-
Conformational Flexibility: The ethylene bridge allows the distal phenyl ring to adopt multiple conformations relative to the benzamide core. However, steric repulsion between the amide carbonyl and the ortho-methylene group restricts rotation, favoring a twisted conformation that minimizes A(1,3) strain.
-
Intramolecular Interactions: The primary amide protons (
) can act as hydrogen bond donors. In the ortho configuration, there is a potential for weak -hydrogen bonding between the amide protons and the distal phenyl ring if the chain folds back (a "scorpion" conformation), though this is solvent-dependent.
Synthetic Pathways[5]
The synthesis of ortho-(2-phenylethyl)benzamide requires constructing the carbon-carbon bond at the ortho position or modifying a pre-existing ortho-substituted scaffold.
Route A: The Heck Coupling & Hydrogenation (Preferred)
This route is favored for its modularity, allowing different styrene derivatives to be coupled to the benzamide core.
Step 1: Heck Coupling Reaction of 2-iodobenzamide with styrene using a Palladium catalyst yields (E)-2-styrylbenzamide.
-
Reagents:
(5 mol%), , , DMF, . -
Mechanism:[4] Oxidative addition of Pd(0) to the aryl iodide, syn-insertion of styrene, and
-hydride elimination.
Step 2: Catalytic Hydrogenation Reduction of the alkene moiety to the alkane.
-
Reagents:
(1 atm), 10% Pd/C, MeOH/EtOAc. -
Outcome: Quantitative conversion to 2-(2-phenylethyl)benzamide .[1]
Route B: Amidation of 2-(2-Phenylethyl)benzoic Acid
This route utilizes the carboxylic acid precursor, which may be derived from the reduction of phthalides or ortho-lithiation strategies.
-
Activation: Convert 2-(2-phenylethyl)benzoic acid to the acid chloride using thionyl chloride (
) or oxalyl chloride. -
Amidation: Treat the crude acid chloride with aqueous ammonia (
) or ammonia gas in dichloromethane.
Visualization of Synthesis Logic
Figure 1: Convergent synthetic pathways for the production of ortho-(2-phenylethyl)benzamide.
Medicinal Chemistry & Applications
Isoquinolinone Precursor
The primary utility of ortho-(2-phenylethyl)benzamide lies in its ability to undergo cyclization to form 3,4-dihydroisoquinolin-1(2H)-one derivatives.
-
Mechanism: Oxidative cyclization (often metal-catalyzed) or Hofmann-type rearrangements can engage the amide nitrogen with the ethyl side chain (typically requiring functionalization of the chain, e.g., via radical pathways) to close the ring.
Pharmacophore Scaffold
The 2-phenylethylbenzamide motif mimics the spatial arrangement of the biphenyl and benzamide pharmacophores found in:
-
Kinase Inhibitors: Used as a linker in Type II kinase inhibitors where the amide forms key H-bonds with the hinge region or the DFG motif.
-
GPCR Ligands: The flexible linker allows the two aromatic systems to occupy adjacent hydrophobic pockets in receptors such as the Dopamine D2 or Muscarinic receptors.
Analytical Characterization Profile
To validate the synthesis of ortho-(2-phenylethyl)benzamide, the following spectral data is expected.
| Technique | Expected Signal / Characteristic | Assignment |
| ¹H NMR (DMSO-d₆) | Aromatic protons (Benzamide + Phenyl) | |
| Amide | ||
| Ethylene bridge ( | ||
| ¹³C NMR | ~170 ppm | Carbonyl ( |
| ~35–38 ppm | Aliphatic carbons (Methylene bridge) | |
| IR Spectroscopy | 3350, 3180 cm⁻¹ | N-H stretching (Primary amide doublet) |
| 1650 cm⁻¹ | C=O stretching (Amide I band) | |
| Mass Spectrometry | m/z 226.12 | Protonated molecular ion |
References
-
Chemical Identity: 2-(2-phenylethyl)benzamide.[1][3][6][8][9][10][11] CAS Common Chemistry.[1] CAS Registry Number: 36795-31-0.[8] Link
-
Synthetic Methodology (Heck/Reduction): Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link
-
Related Isomer (Impurity Context): N-phenethylbenzamide (Solifenacin Impurity). PubChem Compound Summary for CID 95083. Link
-
Application (Thiazole Derivatives): Fancelli, D., et al. (2001). 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.[2][7][12] U.S. Patent 7,037,929.[2] (Cites 2-phenethylbenzamide as intermediate).[2][3][8][12] Link
Sources
- 1. N-Phenyl-2-(2-phenylethyl)benzamide | C21H19NO | CID 1271047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US7037929B1 - 2-amino-thiazole derivatives, process for their preparation, and their use as antitumor agents - Google Patents [patents.google.com]
- 3. Buy N-(1-Methylethyl)-2-(2-phenylethyl)benzamide (EVT-5695570) | 304674-36-0 [evitachem.com]
- 4. Imidazolidine Hydride Donors in Palladium-Catalyzed Alkyne Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. MDL Mfcd01034751 | Sigma-Aldrich [sigmaaldrich.com]
- 7. WO2000026202A1 - 2-amino-thiazole derivatives, process for their preparation, and their use as antitumor agents - Google Patents [patents.google.com]
- 8. Benzamid | Sigma-Aldrich [sigmaaldrich.com]
- 9. N-cyclohexyl benzamide | Sigma-Aldrich [sigmaaldrich.cn]
- 10. N-[2-(2-phenylethyl)benzyl]-2-[2-(2-phenylethyl)phenyl]acetamide supplier | Sigma-Aldrich [sigmaaldrich.com]
- 11. N-cyclohexyl-2-pyrrolidone | Sigma-Aldrich [sigmaaldrich.cn]
- 12. EP1124810B1 - 2-amino-thiazole derivatives, process for their preparation, and their use as antitumor agents - Google Patents [patents.google.com]
